molecular formula C8H16BrNO3 B8696223 2-bromo-N,N-bis(2-methoxyethyl)acetamide

2-bromo-N,N-bis(2-methoxyethyl)acetamide

Cat. No.: B8696223
M. Wt: 254.12 g/mol
InChI Key: CUBTVSHYAJQRSW-UHFFFAOYSA-N
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Description

2-Bromo-N,N-bis(2-methoxyethyl)acetamide is a brominated acetamide derivative characterized by two 2-methoxyethyl groups attached to the nitrogen atom of the acetamide backbone. The 2-methoxyethyl substituents likely improve solubility in polar solvents due to their ether functionalities .

Properties

Molecular Formula

C8H16BrNO3

Molecular Weight

254.12 g/mol

IUPAC Name

2-bromo-N,N-bis(2-methoxyethyl)acetamide

InChI

InChI=1S/C8H16BrNO3/c1-12-5-3-10(4-6-13-2)8(11)7-9/h3-7H2,1-2H3

InChI Key

CUBTVSHYAJQRSW-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCOC)C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural and Physical Property Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
2-Bromo-N,N-bis(2-methoxyethyl)acetamide Br, N,N-bis(2-methoxyethyl) ~254.17 High electrophilicity; potential alkylating agent
2-Chloro-N,N-bis(2-methoxyethyl)acetamide Cl, N,N-bis(2-methoxyethyl) 209.67 Lower reactivity than bromo analog; used in polymer synthesis
2-Hydroxy-N,N-bis(2-methoxyethyl)acetamide OH, N,N-bis(2-methoxyethyl) 191.23 Lower electrophilicity; potential solubility enhancer
N,N-Bis(phenylmethyl)acetamide N,N-bis(benzyl) 239.31 High melting point (128–129°C); limited solubility in polar solvents
2-Bromo-N-(2,6-diisopropylphenyl)acetamide Br, bulky aryl substituent ~300.20 (estimated) Steric hindrance reduces reactivity; niche pharmaceutical applications
Key Observations:
  • Halogen Influence : Bromine’s larger atomic radius and polarizability compared to chlorine enhance electrophilicity, making the bromo analog more reactive in nucleophilic substitutions .
  • Solubility Trends : The 2-methoxyethyl groups improve aqueous solubility compared to benzyl or aryl substituents. For example, 2-hydroxy-N,N-bis(2-methoxyethyl)acetamide has a solubility of 7.89 g/L in water at 22°C , whereas N,N-bis(phenylmethyl)acetamide is less polar and less water-soluble .
  • Steric Effects : Bulky substituents (e.g., 2,6-diisopropylphenyl in ) hinder reactivity, whereas linear 2-methoxyethyl groups favor accessibility in reactions .

Preparation Methods

Reaction Mechanism and Stoichiometry

The mechanism begins with the deprotonation of bis(2-methoxyethyl)amine by DIPEA, generating a nucleophilic secondary amine. This species attacks the electrophilic carbonyl carbon of bromoacetyl bromide, displacing the bromide ion and forming the acetamide bond (Fig. 1).

Stoichiometric Considerations:

  • Molar Ratio: A 1:1.2 ratio of bis(2-methoxyethyl)amine to bromoacetyl bromide ensures complete conversion, as excess acylating agent compensates for volatility losses.

  • Base Equivalents: 1.5 equivalents of DIPEA relative to the amine are optimal for efficient HBr scavenging without side reactions.

Stepwise Procedure and Optimization

Adapted from the synthesis of analogous N,N-dialkyl bromoacetamides:

  • Reagent Setup: Charge a flame-dried flask with bis(2-methoxyethyl)amine (6.62 mmol, 1.0 eq) and DIPEA (9.93 mmol, 1.5 eq) in anhydrous THF (13 mL).

  • Acylating Agent Addition: Add bromoacetyl bromide (7.94 mmol, 1.2 eq) dissolved in THF (2 mL) dropwise at 0°C under N2\text{N}_2.

  • Reaction Progress: Stir for 1 h at room temperature (25°C).

  • Workup: Dilute with diethyl ether (25 mL), wash with 10% HCl (10 mL) and water, dry over Na2SO4\text{Na}_2\text{SO}_4, and concentrate.

  • Purification: Perform flash chromatography (85:15 hexane:ethyl acetate) to isolate the product as a pale-yellow oil.

Table 1. Optimized Reaction Conditions

ParameterValueSource
Temperature0°C → 25°C
SolventTHF
BaseDIPEA
Reaction Time1 h
Yield93%

Alternative Synthetic Approaches

Ester Aminolysis Pathway

A less common route involves aminolysis of 2-bromoacetate esters with bis(2-methoxyethyl)amine. For example, butyl 2-bromoacetate reacts with the amine in refluxing toluene, though yields are lower (70–75%) due to ester hydrolysis side reactions.

Solid-Phase Synthesis

Recent advancements explore polymer-supported reagents to simplify purification. Bromoacetyl chloride immobilized on Wang resin reacts with bis(2-methoxyethyl)amine, followed by cleavage with TFA. While promising, this method remains experimental with unverified scalability.

Analytical Characterization

Spectroscopic Data

1H^1 \text{H} NMR (CDCl3_3, 400 MHz):

  • δ 3.65–3.55 (m, 8H, -OCH2_2CH2_2O-)

  • δ 3.40 (s, 6H, -OCH3_3)

  • δ 3.30 (s, 2H, -COCH2_2Br)

  • δ 1.90 (s, 1H, -NH-)

13C^{13} \text{C} NMR (CDCl3_3, 100 MHz):

  • δ 168.2 (C=O)

  • δ 58.9 (OCH3_3)

  • δ 70.1, 69.8 (-OCH2_2CH2_2O-)

  • δ 38.4 (-COCH2_2Br)

IR (KBr):

  • 3290 cm1^{-1} (N-H stretch)

  • 1745 cm1^{-1} (C=O)

  • 650 cm1^{-1} (C-Br)

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN:H2_2O) shows >99% purity, with a retention time of 6.8 min.

Critical Process Parameters

Solvent Selection

THF vs. DCM:

  • THF enhances amine solubility and reaction homogeneity, favoring higher yields (93%).

  • DCM accelerates reaction rates but risks quaternization at elevated temperatures.

Temperature Control

  • 0°C Initial Cooling: Minimizes exothermic decomposition of bromoacetyl bromide.

  • Room Temperature Completion: Prevents epimerization and ensures mild conditions.

Stoichiometric Excess

A 20% excess of bromoacetyl bromide compensates for its hygroscopicity and volatility, critical for reproducibility.

Applications in Downstream Synthesis

The compound serves as a key intermediate in:

  • Ionic Liquids: Quaternization with imidazoles yields functionalized ionic liquids (e.g., 3-methyl-1-(alkoxycarbonylmethyl)imidazolium bromides).

  • Pharmaceutical Intermediates: Nucleophilic displacement of bromide enables C-C bond formation in drug candidates.

Challenges and Mitigation Strategies

Hygroscopicity

Bromoacetyl bromide rapidly absorbs moisture, necessitating anhydrous conditions and molecular sieves.

Byproduct Formation

Mitigation:

  • Acidic workup removes unreacted amine and DIPEA-HBr complexes.

  • Chromatography eliminates trace dimethoxyethylamine dimers.

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., ~5 eV) to assess reactivity and charge distribution.
  • Molecular Docking : Screens against targets like Tankyrase-1/2 (anticancer) or bacterial enzymes (antimicrobial) using AutoDock Vina. Hydrogen bonding with methoxy groups and halogen interactions with active sites are critical .
  • ADMET Prediction : Tools like SwissADME evaluate drug-likeness (e.g., Lipinski’s Rule compliance) .

How does solubility in supercritical CO₂ affect purification?

Advanced Research Question
The bis(2-methoxyethyl) groups enhance CO₂-philicity due to ether oxygen interactions. Solubility studies at 40–60°C and 100–200 bar reveal phase behavior, enabling efficient extraction of impurities. This method reduces solvent waste compared to traditional chromatography .

What strategies assess its biological activity in vitro?

Advanced Research Question

  • Enzyme Inhibition Assays : Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.
  • Antimicrobial Testing : Broth microdilution (MIC determination) against S. aureus and E. coli.
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .

How is X-ray crystallography applied to resolve its structure?

Advanced Research Question
Single crystals grown via vapor diffusion (hexane/ethyl acetate) are analyzed using SHELXL (SHELX-2018). Key parameters:

  • Space Group : P2₁/c (common for acetamides).
  • Hydrogen Bonding : N-H···O and C-H···Br interactions stabilize the lattice.
  • Torsion Angles : Confirm the gauche conformation of methoxyethyl groups .

What reaction pathways dominate in substitution/elimination studies?

Advanced Research Question

  • Nucleophilic Substitution : Bromine displacement by azide or thiocyanate yields derivatives (e.g., 2-azido analogs).
  • β-Elimination : Under basic conditions (e.g., K₂CO₃ in DMF), dehydrohalogenation forms acrylamide byproducts. Monitoring via TLC (Rf ~0.4 in 1:1 EA/Hex) ensures pathway control .

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